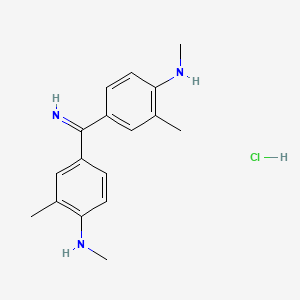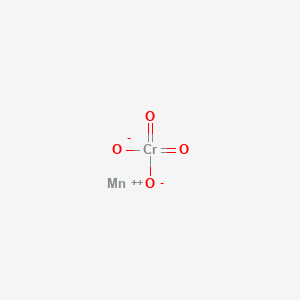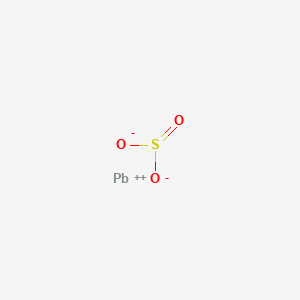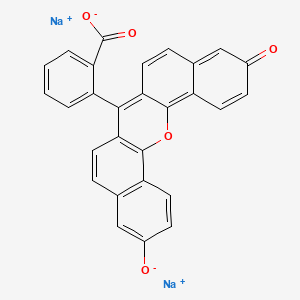
(Z)-beta-Bromostyrene
概要
説明
(Z)-beta-Bromostyrene: is an organic compound characterized by the presence of a bromine atom attached to the beta position of a styrene molecule. This compound is known for its unique geometric configuration, where the bromine atom and the phenyl group are on the same side of the double bond, denoted by the (Z) notation. This configuration imparts distinct chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing (Z)-beta-Bromostyrene involves the Grignard reaction. This process typically starts with the reaction of phenylmagnesium bromide with acetylene, followed by the addition of bromine to the resulting product under controlled conditions to ensure the (Z) configuration.
Wittig Reaction: Another method involves the Wittig reaction, where a phosphonium ylide reacts with a suitable aldehyde or ketone to form the this compound. This method allows for precise control over the stereochemistry of the product.
Industrial Production Methods: In industrial settings, this compound can be produced using large-scale versions of the aforementioned synthetic routes. The Grignard reaction is often preferred due to its scalability and cost-effectiveness. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions:
Substitution Reactions: (Z)-beta-Bromostyrene can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Addition Reactions: The compound can participate in addition reactions, particularly with halogens and hydrogen halides, leading to the formation of dihaloalkanes or haloalkanes.
Oxidation Reactions: Oxidation of this compound can yield various products, including epoxides and aldehydes, depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium cyanide, or primary amines are commonly used under mild to moderate conditions.
Addition Reactions: Halogens like chlorine or bromine, and hydrogen halides such as hydrogen bromide, are used under controlled conditions to prevent over-addition.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Products include phenylacetylene derivatives, nitriles, and amines.
Addition Reactions: Products include dihaloalkanes and haloalkanes.
Oxidation Reactions: Products include epoxides, aldehydes, and carboxylic acids.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: (Z)-beta-Bromostyrene is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Polymer Chemistry: It serves as a monomer in the production of specialty polymers with unique properties.
Biology and Medicine:
Drug Development: The compound is investigated for its potential use in the development of new drugs, particularly those targeting specific biological pathways.
Biochemical Research: It is used as a probe in biochemical studies to understand the interactions between small molecules and biological macromolecules.
Industry:
Material Science: this compound is used in the production of advanced materials with specific mechanical and chemical properties.
Catalysis: It is employed as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various industrial processes.
作用機序
The mechanism by which (Z)-beta-Bromostyrene exerts its effects is primarily through its interactions with specific molecular targets. The bromine atom and the phenyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophilic sites on target molecules. Additionally, its geometric configuration allows for selective binding to certain enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
(E)-beta-Bromostyrene: The geometric isomer of (Z)-beta-Bromostyrene, where the bromine atom and the phenyl group are on opposite sides of the double bond.
Styrene: The parent compound without the bromine substitution.
Alpha-Bromostyrene: A positional isomer with the bromine atom attached to the alpha position.
Uniqueness:
Geometric Configuration: The (Z) configuration of this compound imparts unique chemical properties and reactivity compared to its (E) isomer.
Reactivity: The presence of the bromine atom at the beta position enhances the compound’s reactivity in substitution and addition reactions, making it a valuable intermediate in organic synthesis.
Biological Activity: The specific configuration and substitution pattern of this compound contribute to its distinct biological activity, making it a potential candidate for drug development and biochemical research.
特性
IUPAC Name |
[(Z)-2-bromoethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br/c9-7-6-8-4-2-1-3-5-8/h1-7H/b7-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOONIIMQBGTDU-SREVYHEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588-73-8, 1335-06-4, 588-72-7 | |
| Record name | beta-Bromostyrene, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Bromostyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001335064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC147120 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147120 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC-147118 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147118 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, bromoethenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bromostyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.198 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .BETA.-BROMOSTYRENE, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C18DMK0W55 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






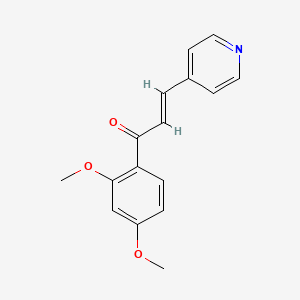

![[R-(Z)]-12-hydroxy-N,N-bis(2-hydroxyethyl)-9-octadecenamide](/img/structure/B1623216.png)
